二吡啶醚

描述

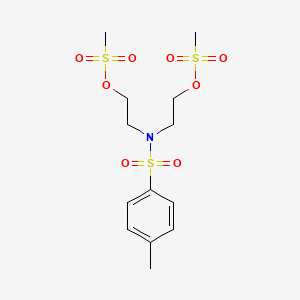

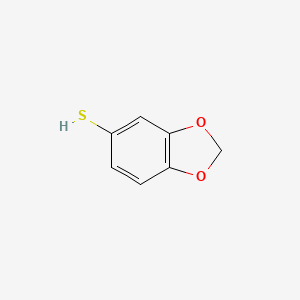

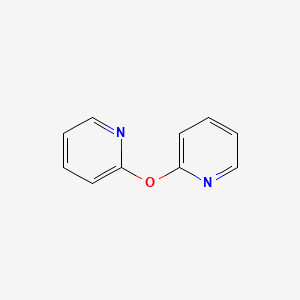

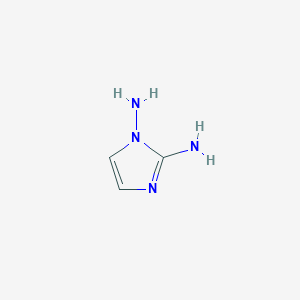

Dipyridyl ether is a compound with the molecular formula C10H8N2O . It is a derivative of 2,2’-dipyridyl .

Synthesis Analysis

The synthesis of Dipyridyl ether involves the use of sodium hydroxide and ether as a solvent to obtain the crude product. The product is then decolorized with iron-free activated carbon and filtered to obtain white leaf-like crystals .Molecular Structure Analysis

The molecular weight of Dipyridyl ether is 172.18 g/mol. It has a topological polar surface area of 35 Ų and a complexity of 136. The molecule has 13 heavy atoms and its exact mass and monoisotopic mass are 172.063662883 g/mol .Physical And Chemical Properties Analysis

Dipyridyl ether has a rotatable bond count of 2 and a hydrogen bond acceptor count of 3. It does not have any hydrogen bond donor .科学研究应用

大环合成

二吡啶醚,特别是醚桥二吡啶配体 1,2-双[4-(吡啶-3-基)苯氧基]乙烷 (L),已被用来合成双核 Hg(II) 大环。这些大环,具有不同的卤化物 (Cl, Br, I),显示出 Hg 原子周围高度扭曲的四面体配位环境。这项工作突出了二吡啶醚衍生物在创建具有显著非共价相互作用的复杂大环结构方面的潜力 (Wu 等人,2012)。

银(I) 阳离子络合

合成了一系列二吡啶配体,包括基于 1,2-双(2'-吡啶乙炔基)苯的配体,并用于研究银阳离子的络合。与未取代的配体相比,具有醚附录物的配体显示出相似或更低的结合常数,表明它们与微调银配合物的性质有关 (Brennan 等人,2010)。

超分子阵列

利用过渡金属离子介导的以 [Re6(μ3-Se)8]2+ 核为核心的超分子阵列的研究,利用 4,4'-二吡啶部分作为扩展的配体。这项工作说明了二吡啶醚衍生物在构建复杂的超分子结构中的应用,这在材料科学和分子工程领域中很有意义 (Selby 等人,2003)。

镧系元素配合物中的发光性质

二吡啶醚衍生物,特别是 2,2'-二吡啶 (dipy),用于研究具有冠醚作为配体的新的镧系元素配合物的发光性质。该研究证明了极化效应对发射过程的显着影响,其中 Eu-15C5-phen 配合物显示出高量子效率,表明这些衍生物在光物理应用中的实用性 (Belian 等人,2011)。

质谱碎片研究

在专注于质子化取代的二苯醚和苯基吡啶醚的碎片行为的研究中,观察到了有趣的重排反应。这项研究有助于理解二苯醚和苯基吡啶醚衍生物的质谱研究中的气相反应,这对于分析化学和药物研究很重要 (Baira 等人,2019)。

超分子中的自组装

一种灵活的、吡啶官能化的二氮杂冠醚被用来自组装成具有不同化学计量的离散超分子,并具有各种有机铂分子。这项研究强调了二吡啶醚衍生物在复杂分子结构的自组装中的作用,这与纳米技术和分子合成相关 (Chi 等人,2004)。

安全和危害

When handling Dipyridyl ether, it is recommended to wear personal protective equipment/face protection. Avoid getting it in eyes, on skin, or on clothing. Avoid dust formation and use only under a chemical fume hood. Do not breathe (dust, vapor, mist, gas). Do not ingest. If swallowed then seek immediate medical assistance .

未来方向

There are potential future directions for Dipyridyl ether in the field of materials science. For instance, the intercalation-based exfoliation of layered materials is a broadly applicable strategy for the scalable production of atomically thin sheets . Additionally, Dipyridyl ether could be used as ligands for luminescent Ir complexes .

属性

IUPAC Name |

2-pyridin-2-yloxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTMWFZXOIWTLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344731 | |

| Record name | dipyridyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dipyridyl ether | |

CAS RN |

53258-94-9 | |

| Record name | dipyridyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of the C-O-C bond angle in dipyridyl ethers?

A1: The C-O-C bond angle in dipyridyl ethers provides insights into the molecule's conformation and potential reactivity. In [4,4′-Oxybis(2,6-dimethylpyridinium) bis(trifluoromethanesulfonate)], the C-O-C angle is reported as 119.3(2)°, which is consistent with other dipyridyl ether structures []. This angle, along with the C-O bond distances, suggests a typical ether linkage and provides information for understanding the molecule's overall shape.

Q2: How are dipyridyl ethers used in coordination polymer synthesis?

A2: Dipyridyl ethers, like 3,3’-oxybis(pyridine) (obp) and 1,4-bis(3-pyridoxy)benzene (bpob), act as bridging ligands in the formation of coordination polymers [, ]. These ligands coordinate to metal ions, such as Cobalt(II), through their nitrogen atoms, creating extended 2-dimensional sheet structures. The specific dipyridyl ether used influences the size and geometry of the resulting metal-organic frameworks.

Q3: What interesting reactivity has been observed with dipyridyl ethers and pyridine-N-oxide?

A3: Research indicates that heating specific isomers of pyridyl p-toluenesulfonate with pyridine-N-oxide leads to the formation of various products, including dipyridyl ethers []. For instance, reacting 2-pyridyl p-toluenesulfonate with pyridine-N-oxide yields N-(2′-pyridyl)-pyridone-2 as the main product, along with N-(4′-pyridyl)-pyridone-2 and 2,3′-dipyridyl ether. This highlights the potential of dipyridyl ethers as building blocks in organic synthesis.

Q4: Are there computational studies on dipyridyl ethers?

A4: Yes, computational methods have been employed to investigate the electronic structure and spectroscopic properties of dipyridyl ethers. For example, the MIM (Molecules in Molecules) method has been used to study the electronic states and π-π* transitions in diphenyl ether, phenoxypyridines, and dipyridyl ethers []. These studies provide valuable insights into the electronic properties and potential applications of these compounds.

Q5: What analytical techniques are used to characterize dipyridyl ethers?

A5: Various analytical techniques are employed for the characterization of dipyridyl ethers. X-ray crystallography is crucial for determining the solid-state structure, including bond lengths, bond angles, and molecular conformation []. Additionally, spectroscopic methods like UV-Vis spectroscopy are used to study electronic transitions and characterize reaction products [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,4R,5R)-6,6-dimethyl-4-bicyclo[3.1.1]heptanyl]methanamine](/img/structure/B3053264.png)